3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine

Organic Cation Transporter 1 Drug Transport Hepatocellular Uptake

Accurate OCT1-mediated hepatic uptake quantification requires a reference inhibitor with defined, reproducible transporter affinity. 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine addresses this need with a low-µM OCT1 IC₅₀ (2.6-7.3 µM) and 97% batch-certified purity.

• Reliable OCT1 Assay Window: Moderate affinity distinct from potent inhibitors (e.g., verapamil) enables sensitivity benchmarking.
• CNS-Physicochemical Benchmark: MW 206.29, TPSA 32.3 Ų, XLogP3 ~0.9 - ideal for calibrating in silico CNS MPO models.
• Batch-to-Batch Consistency: HPLC/NMR/GC-validated purity eliminates impurity-driven artifacts in SAR studies.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
Cat. No. B13113627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN=C(C=C2)C
InChIInChI=1S/C11H18N4/c1-3-14-6-8-15(9-7-14)11-5-4-10(2)12-13-11/h4-5H,3,6-9H2,1-2H3
InChIKeyGCGJDNCBMFWJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine (CAS 682779-97-1): Core Scaffold, Physicochemical Identity, and Scientific Procurement Context


3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine (CAS 682779-97-1) is a heterocyclic small molecule (C₁₁H₁₈N₄, MW 206.29 g/mol) comprising a pyridazine core substituted at the 3-position with a 4-ethylpiperazine moiety and at the 6-position with a methyl group . The compound belongs to the broader piperazinyl-pyridazine chemotype, a scaffold extensively investigated for stearoyl-CoA desaturase-1 (SCD1) inhibition, acetylcholinesterase inhibition, and kinase modulation [1]. Its computed physicochemical profile—XLogP3 of approximately 0.9, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 32.3 Ų [2]—places it within favorable drug-like property space for CNS penetration screening and oral bioavailability assessment. The compound is commercially available at 97% standard purity with batch-specific analytical characterization (NMR, HPLC, GC) .

Suitable for CNS penetration screening and oral bioavailability research within druglike property space
97% purity with batch-specific NMR, HPLC, and GC characterization supports quantitative pharmacology studies
Piperazinyl-pyridazine scaffold for SCD1, acetylcholinesterase, and kinase target engagement assays

Why 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine Cannot Be Interchanged with Generic Piperazinyl-Pyridazine Analogs: A Procurement and Screening Caution


Piperazinyl-pyridazine derivatives exhibit steep and non-linear structure–activity relationships (SAR), where seemingly minor substituent variations on the piperazine N4-position or the pyridazine ring produce orders-of-magnitude differences in target potency, selectivity, and ADME properties [1]. For example, in the SCD1 inhibitor series, replacing an ethyl with a cyclopropyl group shifted the hepatic SCD1 IC₅₀ from sub-nanomolar to micromolar range [2]. Similarly, the presence or absence of a 6-methyl substituent on the pyridazine ring alters both metabolic stability (CYP-mediated oxidation susceptibility) and transporter recognition—as evidenced by the divergent OCT1 inhibition profiles observed for closely related piperazinyl-pyridazine congeners in the ChEMBL/BindingDB curated datasets [3]. The quantitative evidence below demonstrates that 3-(4-ethyl-1-piperazinyl)-6-methylpyridazine occupies a specific and non-substitutable position within this chemical space, with measurable differentiation from its nearest structural neighbors in terms of transporter interaction and computed physicochemical parameters.

N4-substituent steep SAR
Minor changes (ethyl to isopropyl) may shift transporter IC₅₀ by orders of magnitude; analog data often context-dependent.
Methyl group alters ADME and recognition
Presence or absence of 6-methyl can change metabolic stability and transporter binding; des-methyl analogs not interchangeable.
Purity and QC documentation gap
Uncharacterized intermediates (95% without batch QC) risk assay variability; verified purity matters for reproducible SAR.

Quantitative Differentiation Evidence: 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine vs. Closest Structural Analogs


Human OCT1 (SLC22A1) Transporter Inhibition: IC₅₀ Differentiation from the N4-Isopropyl Analog

In a curated ChEMBL/BindingDB dataset, 3-(4-ethyl-1-piperazinyl)-6-methylpyridazine (CHEMBL4009597) inhibited human OCT1 (SLC22A1) expressed in HEK293 cells with IC₅₀ values ranging from 2,600 nM to 7,300 nM, assessed via ASP+ substrate uptake reduction using fluorescence microplate reader analysis [1]. By comparison, the N4-isopropyl-substituted analog 3-(4-propan-2-ylpiperazin-1-yl)pyridazine exhibits an estimated OCT1 IC₅₀ shift toward weaker inhibition (class-level inference based on increased steric bulk at the piperazine N4 diminishing transporter recognition), though a direct head-to-head quantitative value for that analog is not available in the same assay system [2]. The N4-ethyl group confers a distinguishable transporter interaction profile relative to both smaller (N4-methyl, N4-H) and larger (N4-isopropyl, N4-cyclopropyl) substituents.

Human OCT1 IC₅₀
Cross-study context
Target: 2,600–7,300 nM (HEK293, ASP+ uptake)
N4-isopropyl analog: no quantitative data; class-level prediction of reduced affinity
Supports transporter interaction profiling for hepatic uptake studies
Direct head-to-head assay not available; SAR trends indicate N4-ethyl advantage
Organic Cation Transporter 1 Drug Transport Hepatocellular Uptake

Molecular Weight and Lipophilicity (XLogP3) Comparison: Differentiating the Target Compound from the 6-Des-Methyl and N4-Des-Ethyl Scaffolds

3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine (MW 206.29 g/mol) possesses a computed XLogP3 of approximately 0.9, placing it near the optimal lipophilicity range (XLogP 1–3) for CNS drug candidates per the CNS MPO desirability scoring system [1]. The 6-des-methyl scaffold (3-(4-ethyl-1-piperazinyl)pyridazine, hypothetical) would exhibit reduced lipophilicity (estimated XLogP3 ≈ 0.2–0.4) and lower MW (~192 g/mol), potentially increasing aqueous solubility but diminishing passive membrane permeability. Conversely, the 3-(piperazin-1-yl)-6-methylpyridazine analog (N4-des-ethyl, MW 178.24 g/mol) would have an XLogP3 of approximately 0.1–0.3, significantly lower than the target compound [2]. The combination of the N4-ethyl and C6-methyl substituents provides a balanced lipophilicity profile that neither the des-methyl nor des-ethyl analogs achieve individually.

XLogP3 and MW
Computed property
XLogP3 ≈ 0.9, MW 206.3 g/mol
6-des-methyl est. XLogP3 0.2–0.4
N4-des-ethyl est. XLogP3 0.1–0.3
Balanced lipophilicity window for CNS druglike property optimization
Computed values; experimental confirmation recommended
Lipophilic Ligand Efficiency CNS MPO Score Physicochemical Property Optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Implications for Blood–Brain Barrier Penetration vs. N4-Aryl and N4-Sulfonyl Analogs

The target compound features four hydrogen bond acceptors (HBA = 4) and a topological polar surface area (TPSA) of 32.3 Ų [1], aligning with established CNS drug design guidelines (HBA ≤ 4–5; TPSA ≤ 60–70 Ų for favorable BBB penetration). In contrast, commonly explored N4-arylsulfonyl-piperazinyl-pyridazine analogs (e.g., 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine) introduce additional oxygen atoms that increase HBA count to 6–7 and TPSA to >80 Ų, substantially reducing predicted CNS penetration [2]. Similarly, N4-benzoyl-substituted analogs (e.g., 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methylpyridazine) carry 5–6 HBA and TPSA >60 Ų, shifting the physicochemical profile toward peripherally restricted target engagement [3]. The minimal acceptor count of the N4-ethyl-substituted target compound preserves maximal CNS accessibility within this chemotype.

HBA & TPSA
Class-level inference
HBA=4, TPSA=32.3 Ų
N4-sulfonyl analogs: HBA 6–7, TPSA >80 Ų
N4-benzoyl analogs: HBA 5–6, TPSA ~60–70 Ų
Preserves favorable BBB penetration potential vs. bulkier N4-substituted analogs
Estimated HBA/TPSA for comparator analogs; verify experimentally
Blood-Brain Barrier Permeability CNS Drug Design TPSA-Based Selectivity

Commercial Purity and Batch-to-Batch Analytical Consistency: Procurement-Grade Differentiation from Uncharacterized Research Intermediates

3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine is supplied at a standard purity of 97% with batch-specific analytical characterization including ¹H NMR, HPLC, and GC . This level of characterization exceeds that of many closely related piperazinyl-pyridazine intermediates (e.g., 3-chloro-6-(piperazin-1-yl)pyridazine or 3-bromo-6-methylpyridazine), which are often supplied as synthetic building blocks at 95% purity with minimal or no batch-resolved QC documentation [1]. For quantitative pharmacology assays (e.g., OCT1 transporter IC₅₀ determinations, receptor binding studies), impurities at ≥3% can confound dose–response interpretation, especially when impurities possess independent biological activity. The availability of documented NMR and HPLC traces enables procurement scientists to verify structural identity and purity independently before committing compound to high-cost screening campaigns.

Purity & QC
Procurement spec
97% purity, batch-resolved NMR, HPLC, GC
Typical building blocks: 95% purity, minimal QC
Supports quantitative assay reproducibility and impurity control
Verify batch-specific analytical data before critical campaigns
Analytical QC Procurement Specification Reproducibility

Optimal Research and Industrial Application Scenarios for 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine Informed by Quantitative Differentiation Evidence


Hepatic Organic Cation Transporter 1 (OCT1/SLC22A1) Drug–Drug Interaction Screening

The low-micromolar OCT1 IC₅₀ (2.6–7.3 µM) [1] positions this compound as a tool for calibrating OCT1-mediated hepatic uptake assays. Its quantifiable but moderate transporter affinity—distinct from both potent OCT1 inhibitors (e.g., verapamil, IC₅₀ < 100 nM) and OCT1-inactive analogs—enables its use as a reference compound for establishing assay sensitivity windows and for benchmarking novel chemical entities in ADME-Tox panels where OCT1 liability assessment is required.

CNS-Penetrant Piperazinyl-Pyridazine Lead Optimization Starting Point

With an HBA count of 4, TPSA of 32.3 Ų, XLogP3 ≈ 0.9, and zero HBDs [2], this compound satisfies key CNS MPO criteria for favorable BBB penetration potential. It serves as a minimal, unadorned scaffold for CNS-targeted medicinal chemistry programs where the piperazinyl-pyridazine core must be elaborated without exceeding physicochemical thresholds for brain exposure, offering a cleaner starting point than N4-aryl or N4-sulfonyl analogs whose higher TPSA (>60–90 Ų) precludes CNS applications.

Structure–Activity Relationship (SAR) Studies of Piperazine N4-Substituent Effects on Transporter Recognition

The N4-ethyl substituent provides a defined steric and electronic baseline for systematic SAR exploration. Comparative assessment against N4-methyl, N4-isopropyl, N4-cyclopropyl, and N4-aryl/heteroaryl analogs in OCT1 and related SLC transporter assays can delineate the precise steric tolerance of the transporter binding pocket [3]. The compound's 97% purity with multi-method analytical QC documentation ensures that observed biological differences are attributable to structural variation rather than impurity artifacts.

Physicochemical Property Benchmarking for Piperazinyl-Heteroaromatic Compound Libraries

The combination of MW 206.29, XLogP3 ≈ 0.9, TPSA 32.3 Ų, and rotatable bond count of 2 [2] makes this compound a useful physicochemical benchmark for calibrating in silico property prediction models (e.g., QikProp, ADMET Predictor) applied to piperazinyl-heteroaromatic libraries. Its position near the center of oral druglike chemical space enables its use as a reference standard for assessing the property-shifting effects of scaffold elaboration during hit-to-lead optimization.

Application
Selection Property
Validation Focus
OCT1 transporter interaction profiling
Reported OCT1 inhibition context
Confirm in relevant hepatic uptake assay system
CNS-penetrant scaffold development
Favorable CNS MPO profile (HBA ≤4, TPSA <60 Ų)
Assess BBB permeability in model systems
N4-piperazine SAR exploration
Defined N4-ethyl steric and electronic baseline
Test against transporter or target panel with matched analogs
In silico property model calibration
Mid-range druglike values (MW ~206, XLogP3 ~0.9)
Compare computed vs. experimental properties for library benchmarking
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